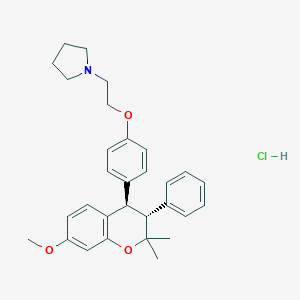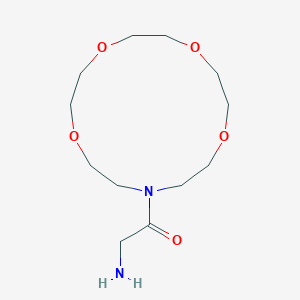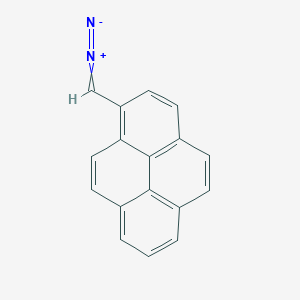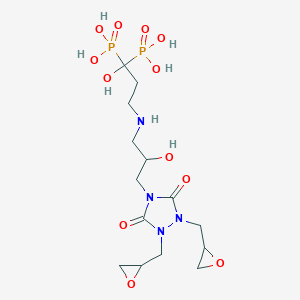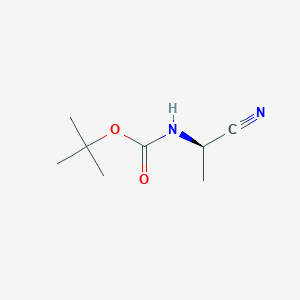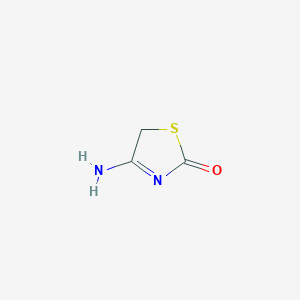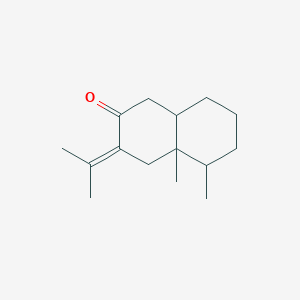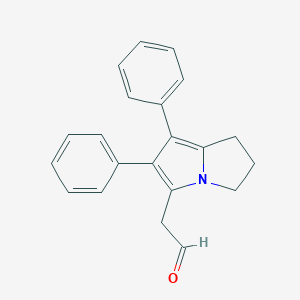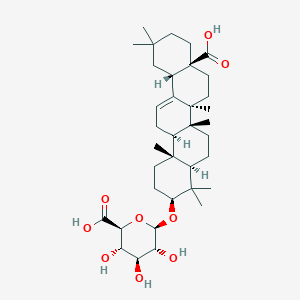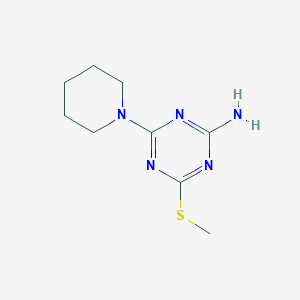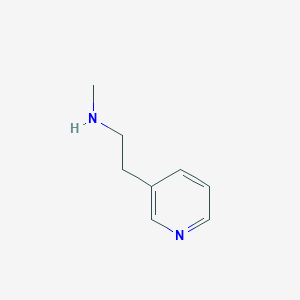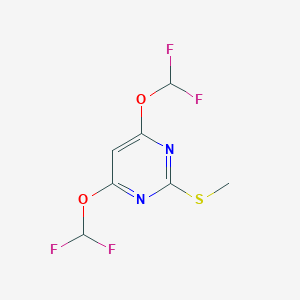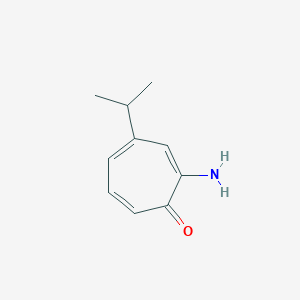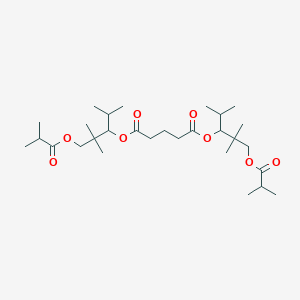
Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate is a chemical compound that belongs to the class of esters. It is commonly used in scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate is not well understood. However, it is believed to act as a substrate for various enzymes, which catalyze the conversion of the compound into other metabolites. It is also believed to have an effect on the lipid metabolism in cells.
Biochemical and Physiological Effects:
Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have an effect on lipid metabolism and to improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate in lab experiments include its unique properties, its availability, and its relatively low cost. However, the limitations include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate. These include further studies on its mechanism of action, its potential use in drug discovery, and its potential use in the treatment of various diseases. Additionally, research could be conducted on its potential toxicity and the development of safer and more efficient synthesis methods.
Métodos De Síntesis
The synthesis of Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate involves the reaction of glutaric anhydride with isobutyl vinyl ether and 2-methyl-1-oxopropyl acetate in the presence of a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate is commonly used in scientific research applications such as drug discovery, biochemistry, and molecular biology. It is used as a reagent in the synthesis of various compounds and as a substrate in enzymatic reactions. It is also used as a standard in chromatography and mass spectrometry.
Propiedades
Número CAS |
100208-32-0 |
|---|---|
Fórmula molecular |
C29H52O8 |
Peso molecular |
528.7 g/mol |
Nombre IUPAC |
bis[2,2,4-trimethyl-1-(2-methylpropanoyloxy)pentan-3-yl] pentanedioate |
InChI |
InChI=1S/C29H52O8/c1-18(2)24(28(9,10)16-34-26(32)20(5)6)36-22(30)14-13-15-23(31)37-25(19(3)4)29(11,12)17-35-27(33)21(7)8/h18-21,24-25H,13-17H2,1-12H3 |
Clave InChI |
RNKJNASTTQKQFT-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)CCCC(=O)OC(C(C)C)C(C)(C)COC(=O)C(C)C |
SMILES canónico |
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)CCCC(=O)OC(C(C)C)C(C)(C)COC(=O)C(C)C |
Otros números CAS |
100208-32-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



